molecular formula C16H24ClN3O5S B11133167 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide

Cat. No.: B11133167
M. Wt: 405.9 g/mol
InChI Key: MIKQNIGBGMVTBX-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a morpholine ring, and a glycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide typically involves multiple steps, including the introduction of the sulfonyl group, the formation of the morpholine ring, and the attachment of the glycinamide moiety. Common synthetic routes may include:

    Morpholine Formation: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin.

    Glycinamide Attachment: The final step involves the coupling of the sulfonylated morpholine derivative with glycinamide under suitable conditions, such as the use of coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Pathway Inhibition: Disrupting key biochemical pathways involved in disease progression.

Comparison with Similar Compounds

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide can be compared with similar compounds, such as:

  • N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(piperidin-4-yl)ethyl]glycinamide
  • N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(pyrrolidin-4-yl)ethyl]glycinamide

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different ring systems (morpholine, piperidine, pyrrolidine) can influence the compound’s properties and interactions with molecular targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of research and development.

Properties

Molecular Formula

C16H24ClN3O5S

Molecular Weight

405.9 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C16H24ClN3O5S/c1-19(12-16(21)18-5-6-20-7-9-25-10-8-20)26(22,23)13-3-4-15(24-2)14(17)11-13/h3-4,11H,5-10,12H2,1-2H3,(H,18,21)

InChI Key

MIKQNIGBGMVTBX-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCCN1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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